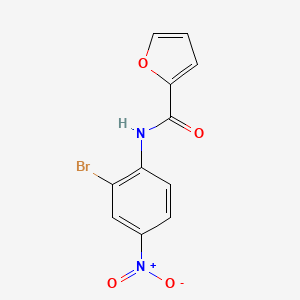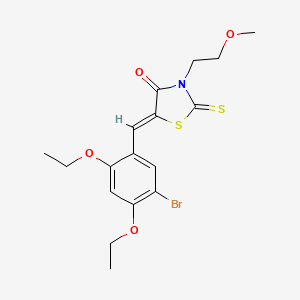![molecular formula C20H26O3 B5102183 4-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]-1-methylbenzene](/img/structure/B5102183.png)
4-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]-1-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]-1-methylbenzene, also known as carvedilol, is a beta-blocker medication used to treat various cardiovascular conditions such as hypertension, heart failure, and angina. The drug was first approved by the FDA in 1995 and has since become a widely prescribed medication for its efficacy in managing cardiovascular diseases.
Mechanism of Action
Carvedilol works by blocking beta-adrenergic receptors in the heart, reducing the heart's workload and oxygen demand. In addition, 4-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]-1-methylbenzene also blocks alpha-adrenergic receptors, which can help to dilate blood vessels and lower blood pressure. Carvedilol also has antioxidant properties, which may help to protect the heart from damage caused by oxidative stress.
Biochemical and Physiological Effects:
Carvedilol has several biochemical and physiological effects on the body. It can reduce heart rate, lower blood pressure, and improve cardiac function. In addition, 4-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]-1-methylbenzene can also reduce inflammation and oxidative stress, which can help to protect the heart from damage.
Advantages and Limitations for Lab Experiments
One advantage of using 4-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]-1-methylbenzene in lab experiments is its well-established safety profile and efficacy in managing cardiovascular diseases. However, one limitation is that 4-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]-1-methylbenzene can have variable effects on different patients, which can make it difficult to predict its effects in a given experiment.
Future Directions
There are several future directions for research on 4-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]-1-methylbenzene. One area of interest is the potential use of 4-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]-1-methylbenzene in treating other conditions such as liver cirrhosis, polycystic ovary syndrome, and prostate cancer. In addition, research is needed to better understand the mechanisms of action of 4-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]-1-methylbenzene and how it can be optimized for the treatment of cardiovascular diseases. Finally, there is a need for further research on the safety and efficacy of 4-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]-1-methylbenzene in different patient populations.
Conclusion:
In conclusion, 4-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]-1-methylbenzene is a beta-blocker medication used to treat various cardiovascular conditions such as hypertension, heart failure, and angina. The synthesis of 4-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]-1-methylbenzene involves a multi-step process that begins with the reaction of 3,4-dimethoxybenzaldehyde with 2-methoxyphenol. Carvedilol has been extensively studied for its efficacy in managing cardiovascular diseases and has several biochemical and physiological effects on the body. While there are advantages and limitations to using 4-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]-1-methylbenzene in lab experiments, there are several future directions for research on 4-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]-1-methylbenzene, including its potential use in treating other conditions and optimizing its use for the treatment of cardiovascular diseases.
Synthesis Methods
The synthesis of 4-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]-1-methylbenzene involves a multi-step process that begins with the reaction of 3,4-dimethoxybenzaldehyde with 2-methoxyphenol to form 3-(2-methoxyphenoxy)-4-methoxybenzaldehyde. The next step involves the reaction of this intermediate with isopropylmagnesium chloride to form 4-isopropyl-3-(2-methoxyphenoxy)-4-methoxybenzaldehyde. The final step involves the reaction of this intermediate with methyl iodide to form 4-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]-1-methylbenzene.
Scientific Research Applications
Carvedilol has been extensively studied for its efficacy in managing cardiovascular diseases. Research has shown that 4-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]-1-methylbenzene can reduce mortality and morbidity in patients with heart failure, reduce the risk of hospitalization in patients with acute myocardial infarction, and lower blood pressure in patients with hypertension. In addition, 4-isopropyl-2-[3-(2-methoxyphenoxy)propoxy]-1-methylbenzene has been studied for its potential use in treating other conditions such as liver cirrhosis, polycystic ovary syndrome, and prostate cancer.
properties
IUPAC Name |
2-[3-(2-methoxyphenoxy)propoxy]-1-methyl-4-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-15(2)17-11-10-16(3)20(14-17)23-13-7-12-22-19-9-6-5-8-18(19)21-4/h5-6,8-11,14-15H,7,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRGVYWQNJLZDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)C)OCCCOC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}-N-ethyl-2-methyl-2-propen-1-amine](/img/structure/B5102104.png)
![4-(4-bromophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5102108.png)
![2-(4-chlorobenzyl)-4-[(2,5-dimethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B5102114.png)

![4-{3-[(3-methoxyphenyl)amino]-3-oxopropyl}-N-(2-phenylethyl)-1-piperidinecarboxamide](/img/structure/B5102125.png)

![1-(4-fluorophenyl)-5-{[(4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5102142.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[3-nitro-5-(3-pyridinyloxy)phenyl]acetamide](/img/structure/B5102150.png)
![3-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5102157.png)

![N-[5-(4-chlorophenyl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)-2-fluorobenzamide](/img/structure/B5102169.png)

![4-({4-chloro-3-[(phenylacetyl)amino]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B5102188.png)
![1-(2-ethoxyphenyl)-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine](/img/structure/B5102190.png)